6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine
Description
Introduction to 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine in Academic Research
Overview of Benzothiazole Derivatives in Scientific Inquiry
Benzothiazole derivatives constitute a critical class of heterocyclic compounds characterized by a fused benzene and thiazole ring system. Their structural versatility enables diverse substitutions at the 2-, 6-, and 7-positions, which directly influence biological activity. For instance, 2-aminobenzothiazole derivatives have demonstrated potent anticancer effects through tyrosine kinase inhibition and apoptosis induction. Similarly, sulfonamide-linked benzothiazoles, such as 6-sulfonyl derivatives, exhibit enhanced metabolic stability and target selectivity due to the electron-withdrawing nature of the sulfonyl group.
The pharmacological profile of benzothiazoles spans antimicrobial, antifungal, and anti-inflammatory activities, with recent focus on their dual-target inhibitory potential. For example, N-(3,5-dichloro-4-(2,4,6-trichlorophenoxy)phenyl)benzenesulfonamide, a structurally analogous compound, inhibits mitochondrial complexes II and III, underscoring the therapeutic relevance of sulfonamide-benzothiazole hybrids.
Table 1: Key Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂S₂ |
| Molecular Weight | 297.4 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 2 |
| CAS Number | 854058-33-6 |
Significance of Sulfonyl-Substituted Benzothiazolylamines in Contemporary Research
The introduction of sulfonyl groups into benzothiazole frameworks enhances molecular interactions with enzymatic targets by facilitating hydrogen bonding and π-stacking. In this compound, the piperidine-sulfonyl moiety at the 6-position optimizes steric and electronic properties for binding to hydrophobic pockets in proteins. This design principle aligns with recent advances in kinase inhibitor development, where sulfonamide substituents improve selectivity for ATP-binding sites.
Notably, sulfonyl-linked benzothiazoles have shown promise in modulating mitochondrial respiratory complexes. Structural simplification strategies, as seen in dual-target inhibitors of complexes II and III, rely on diaryl ether and sulfonamide motifs to disrupt electron transport chains. These findings suggest that this compound could serve as a precursor for analogous multitarget agents.
Historical Context and Evolution of Research on this compound
The compound’s development traces back to early 21st-century efforts to optimize benzothiazole-based kinase inhibitors. Initial studies focused on 2-aminobenzothiazole derivatives, which exhibited potent activity against breast and lung cancer cell lines. Subsequent modifications introduced sulfonyl groups to enhance solubility and bioavailability, leading to the synthesis of 6-sulfonyl variants.
A pivotal advancement emerged from patent literature describing piperidine sulfonamide derivatives as potassium channel (Kv1.3) modulators. These compounds, featuring aryl sulfonamide groups linked to nitrogen-containing heterocycles, demonstrated the feasibility of targeting ion channels with sulfonamide-benzothiazole hybrids. This work laid the groundwork for exploring this compound in neurological and metabolic disorders.
Research Objectives and Scope of Investigation
Current research objectives for this compound include:
- SAR Optimization : Systematically varying substituents on the piperidine and benzothiazole rings to elucidate their impact on target binding affinity.
- Target Identification : Employing computational docking studies to predict interactions with mitochondrial complexes (e.g., succinate dehydrogenase) and kinase domains.
- Synthetic Methodology : Developing scalable routes for synthesizing high-purity batches, as evidenced by commercial availability in milligram to gram quantities.
Properties
IUPAC Name |
6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c13-12-14-10-5-4-9(8-11(10)18-12)19(16,17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIZHBKUIJEGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine typically involves the reaction of benzothiazole derivatives with piperidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include heating the mixture to around 80°C in a sealed tube overnight to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would also be employed to ensure reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine is a chemical compound with the molecular formula . It features a benzothiazole ring system substituted with a piperidine-1-sulfonyl group and an amine .
Properties and Identifiers
Key identifiers and properties of this compound :
- PubChem CID: 4386676
- Molecular Weight: 297.4 g/mol
- IUPAC Name: 6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-amine
- Synonyms: A number of synonyms exist, including this compound, 854058-33-6, and various others .
Potential Applications
While specific applications of this compound are not detailed in the provided search results, related research areas involving sulfonamides, piperidines, and benzothiazoles suggest potential uses.
Sulfonamides
Sulfonamides have a wide range of biological activities, including antiviral and antimicrobial properties . Certain sulfonamide derivatives have demonstrated antiviral activity against viruses like HSV-1 and CBV4 . Additionally, some are investigated for use in the treatment of proliferative diseases .
Piperidines
Piperidine derivatives are featured in the study of Fatty Acid Amide Hydrolase (FAAH) modulators for the treatment of anxiety, pain and other conditions . Piperidine derivatives are also used as human 11-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) inhibitors and accordingly have value in the treatment of disease states including metabolic syndrome .
Benzothiazoles
Benzothiazoles have diverse applications, including uses as kinase inhibitors .
SHIP1 Activators
Bis-sulfonamides are under investigation as SHIP1 activators .
Mechanism of Action
The mechanism of action of 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it might inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease .
Comparison with Similar Compounds
2D216 (4-(Piperidine-1-sulfonyl)-benzamide-thiazol-2-ylamine)
- Structure : Features a piperidine sulfonyl group at the 4-position of benzoic acid, linked to a thiazol-2-ylamine.
- Pharmacological Role : Used in tumor-associated macrophage polarization, highlighting the piperidine sulfonyl group’s role in modulating immune responses .
- Synthesis : Prepared via HATU-mediated coupling, similar to the target compound’s inferred route .
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline
- Structure: Piperidine sulfonyl group at the 5-position of isoquinoline.
- Molecular Weight : 291.37 g/mol.
Schiff Bases of Benzothiazol-2-ylamine
- Structure : Benzothiazol-2-ylamine derivatives with Schiff base substituents.
- Pharmacological Activity : Demonstrated anticonvulsant efficacy in preclinical models, underscoring the benzothiazole core’s versatility in central nervous system (CNS) targeting .
Pharmacological and Functional Comparisons
Substituent Position and Activity
- 6-Position vs.
- Benzothiazole vs.
Pharmacological Insights
- Anticonvulsant vs. Antitumor : Schiff bases (benzothiazole core) show CNS activity, while piperidine sulfonyl derivatives (e.g., 2D216) are explored in oncology, suggesting substituent-dependent therapeutic divergence .
- pKa and Bioavailability: The target compound’s pKa (2.51) indicates moderate acidity, likely enhancing solubility over neutral analogs like (S)-5-piperidine-sulfonyl-isoquinoline .
Biological Activity
6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, particularly focusing on its potential as an anti-tubercular agent, and explores various studies and findings related to its mechanism of action and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiazole ring, which is known for its biological activity, particularly in the context of antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted the following key biological activities of this compound:
- Anti-Tubercular Activity : The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB) .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes that are crucial in various biochemical pathways, potentially leading to therapeutic benefits in diseases related to these pathways .
The mechanism through which this compound exerts its biological effects primarily involves the modulation of specific enzymatic activities. For instance:
- Inhibition of SHIP1 : The compound has been studied for its interaction with SHIP1, a phosphatase involved in cellular signaling pathways. By modulating SHIP1 activity, it can influence downstream signaling pathways related to inflammation and immunity .
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action for this compound:
-
Anti-Tubercular Efficacy :
- A study demonstrated that this compound exhibited potent anti-tubercular activity with an IC50 value indicating effective inhibition of M. tuberculosis growth .
- The compound's ability to penetrate bacterial membranes enhances its efficacy against intracellular pathogens like M. tuberculosis.
-
Enzyme Inhibition Studies :
- Research indicated that the compound effectively inhibits the activity of certain phosphatases, which are critical in regulating cellular processes such as apoptosis and cell proliferation .
- The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole moiety can enhance or diminish its enzyme inhibitory effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anti-tubercular | <10 | SHIP1 inhibition |
| Benzothiazole derivative A | Antimicrobial | 15 | Enzyme inhibition |
| Benzothiazole derivative B | Anti-inflammatory | 20 | Cytokine modulation |
Q & A
Q. What are the recommended synthetic routes for 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of 2-aminobenzothiazole derivatives with piperidine-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Optimization may include:
- Temperature control (e.g., 0–5°C to minimize side reactions) .
- Solvent selection (polar aprotic solvents like DMF or THF improve solubility of intermediates) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Monitoring reaction progress via TLC or HPLC with UV detection at 254 nm .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity analysis .
- NMR : Confirm sulfonamide linkage via H NMR (piperidine protons at δ 1.4–1.6 ppm; aromatic benzothiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H] ~ 297.4) .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
- Use surfactants (e.g., Tween-80) or cyclodextrins for in vitro solubility enhancement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Core Modifications : Replace the benzothiazole moiety with other heterocycles (e.g., benzimidazole or indole) to assess binding affinity .
- Sulfonamide Substitutions : Test alternative sulfonamide groups (e.g., morpholine or pyrrolidine) to evaluate steric/electronic effects .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with logP values .
Q. What strategies address stability issues under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 40°C for 48 hours. Monitor degradation via HPLC; acidic conditions may hydrolyze the sulfonamide bond .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests solid-state stability) .
- Light Sensitivity : Store lyophilized samples in amber vials under inert gas (N) to prevent photodegradation .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Computational Modeling : Perform molecular docking to verify target engagement and rule out off-target effects .
Q. What advanced analytical methods are suitable for detecting trace impurities?
- Methodological Answer :
- UHPLC-MS/MS : Achieve ppb-level detection of sulfonic acid byproducts using a reverse-phase column and MRM transitions .
- ICP-OES : Quantify heavy metal residues (e.g., Pd from catalytic steps) with limits of detection <0.1 ppm .
- Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column and isocratic elution (hexane:isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
